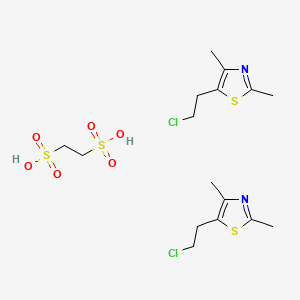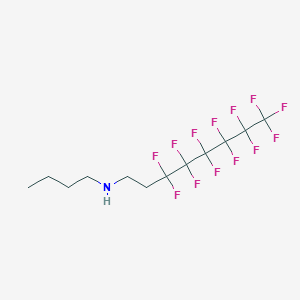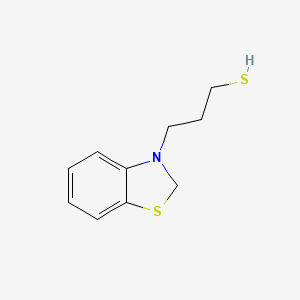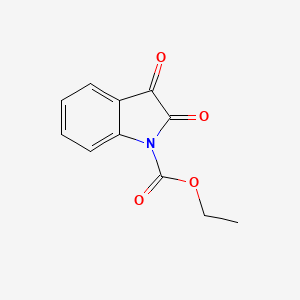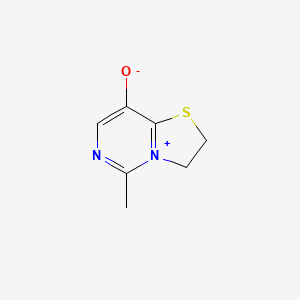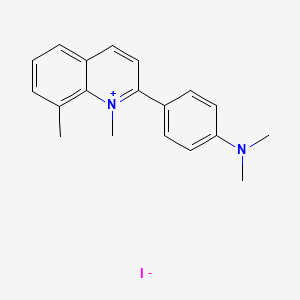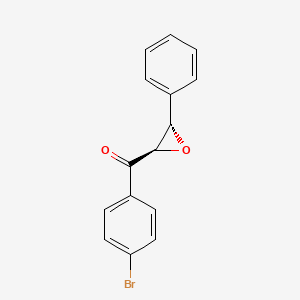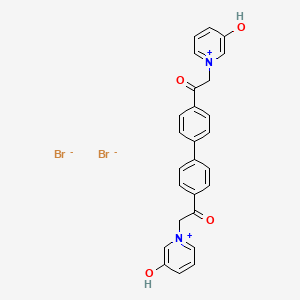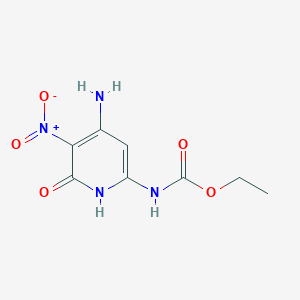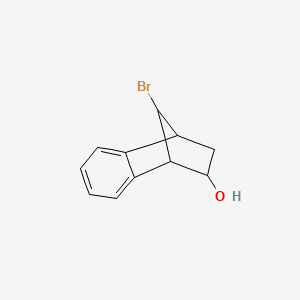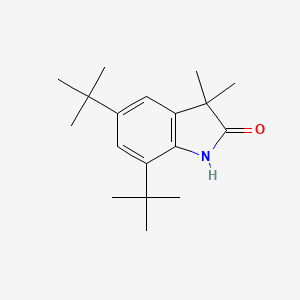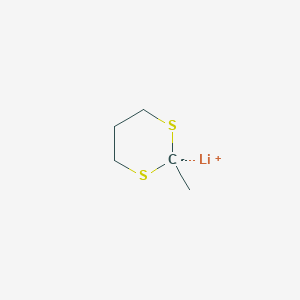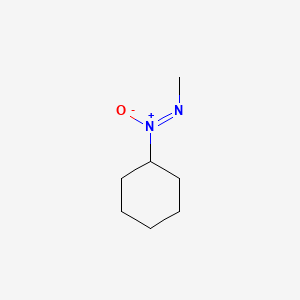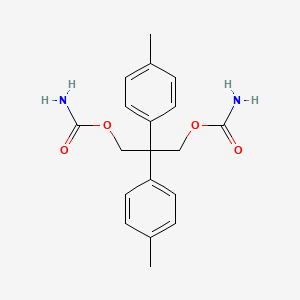
2,2-Di-p-tolyl-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di-p-tolyl-1,3-propanediol dicarbamate is a chemical compound with the molecular formula C19H22N2O4. It consists of 22 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes aromatic rings and carbamate groups .
Preparation Methods
The synthesis of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves several steps. One common method includes the reaction of 2,2-Di-p-tolyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the dicarbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Di-p-tolyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Scientific Research Applications
2,2-Di-p-tolyl-1,3-propanediol dicarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological outcomes, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2,2-Di-p-tolyl-1,3-propanediol dicarbamate can be compared with similar compounds such as:
2,2-Diethyl-1,3-propanediol dicarbamate: This compound has similar structural features but differs in the alkyl groups attached to the central carbon atom.
2,2-Dimethyl-1,3-propanediol dicarbamate: Another similar compound with different alkyl groups, leading to variations in its chemical and biological properties
Properties
CAS No. |
25451-45-0 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[3-carbamoyloxy-2,2-bis(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-13-3-7-15(8-4-13)19(11-24-17(20)22,12-25-18(21)23)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,20,22)(H2,21,23) |
InChI Key |
SRTSKTCQURGSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
